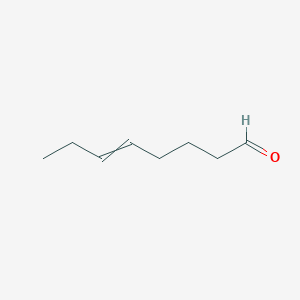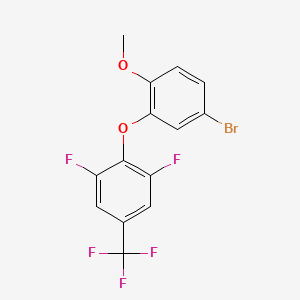![molecular formula C23H13Cl3N2O3 B14089226 7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089226.png)
7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a synthetic organic compound that belongs to the class of chromeno-pyrrole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” typically involves multi-step organic reactions. The starting materials may include 3,4-dichlorobenzaldehyde, 4-methylpyridine, and appropriate chromeno-pyrrole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed for purification.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology
In biological research, it may be studied for its interactions with enzymes and receptors, as well as its potential as a bioactive molecule.
Medicine
The compound could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, it may be used in the development of new materials, dyes, and agrochemicals.
作用机制
The mechanism of action of “7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
- 7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- This compound
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles.
属性
分子式 |
C23H13Cl3N2O3 |
|---|---|
分子量 |
471.7 g/mol |
IUPAC 名称 |
7-chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H13Cl3N2O3/c1-11-6-7-27-18(8-11)28-20(12-2-4-15(25)16(26)9-12)19-21(29)14-10-13(24)3-5-17(14)31-22(19)23(28)30/h2-10,20H,1H3 |
InChI 键 |
MDSDSCAWMXDPDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-1-(2-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089145.png)
![2-(6-Methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089151.png)
![2-(2,4-dichlorobenzyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14089157.png)

![3-(2,4-dichlorobenzyl)-9-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089166.png)
![2-(2-Hydroxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089168.png)

![4-hydroxy-5-methyl-N-(1-methyl-1H-pyrazol-4-yl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14089190.png)




![5-(2-hydroxy-3-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089208.png)

